molecular formula C23H24F3N3O4 B2378847 1-((1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate CAS No. 1351596-63-8

1-((1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate

Numéro de catalogue: B2378847
Numéro CAS: 1351596-63-8
Poids moléculaire: 463.457
Clé InChI: DUUNMPHEQZIMJI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a benzo[d]imidazole core linked via a methyl group to a piperidin-4-yl moiety, which is further substituted at the nitrogen with a 3-(trifluoromethyl)benzyl group. The oxalate counterion enhances solubility and crystallinity.

Propriétés

IUPAC Name

oxalic acid;1-[[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3.C2H2O4/c22-21(23,24)18-5-3-4-17(12-18)13-26-10-8-16(9-11-26)14-27-15-25-19-6-1-2-7-20(19)27;3-1(4)2(5)6/h1-7,12,15-16H,8-11,13-14H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUNMPHEQZIMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)CC4=CC(=CC=C4)C(F)(F)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1-((1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate is a compound with notable potential in pharmacological applications, particularly as an anaplastic lymphoma kinase (ALK) inhibitor. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

  • Molecular Formula : C23H24F3N3O4
  • Molecular Weight : 463.457 g/mol
  • CAS Number : 1351596-63-8
  • Purity : Typically 95% .

The compound primarily functions as an ALK inhibitor, which is crucial in the treatment of certain cancers. ALK inhibitors work by blocking the action of the anaplastic lymphoma kinase protein, which can promote cancer cell growth and survival. Inhibition of this pathway can lead to reduced tumor proliferation and increased apoptosis in cancer cells.

Antiproliferative Effects

Research indicates that compounds structurally related to benzimidazoles, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC50 values in the nanomolar range against breast cancer cells, indicating potent activity .

Case Studies and Experimental Findings

  • Cell Line Studies :
    • In studies involving MCF-7 breast cancer cells, compounds similar to the target showed significant G2/M phase cell cycle arrest and apoptosis induction. This was evidenced by immunofluorescence staining which highlighted tubulin targeting and multinucleation—hallmarks of mitotic catastrophe .
    • Another study demonstrated that imidazole derivatives could disrupt microtubule dynamics, leading to enhanced cytotoxicity against cancer cells while sparing non-tumorigenic cells .
  • Computational Studies :
    • Docking studies have suggested that these compounds may bind effectively to the colchicine site on tubulin, further supporting their role as microtubule inhibitors. This binding is critical for their antiproliferative activity .

Comparative Analysis of Related Compounds

Compound NameActivityIC50 (nM)Target
This compoundAntiproliferativeTBDALK
BZML (imidazole derivative)Tubulin polymerization inhibition52 (MCF-7)Tubulin
Other benzimidazolesVascular disrupting agentTBDVarious

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have explored the anticancer properties of compounds related to benzimidazole derivatives. For instance, a study demonstrated that benzimidazole-based compounds exhibit significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) . The structural attributes of 1-((1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate may enhance its efficacy in targeting cancer cells.

Neurological Applications

The piperidine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly in the context of anxiety and depression . The trifluoromethyl group may also enhance lipophilicity, allowing better blood-brain barrier penetration.

Antimicrobial Activity

Benzimidazole derivatives have shown promise as antimicrobial agents. Research indicates that modifications to the benzimidazole ring can lead to enhanced activity against various bacterial strains . The specific structure of this compound could be evaluated for its antimicrobial properties.

Case Study 1: Cytotoxicity Evaluation

A recent study synthesized a series of benzimidazole derivatives and evaluated their cytotoxicity using the MTT assay against several cancer cell lines. The results indicated that certain structural modifications significantly increased cytotoxic effects, suggesting that similar modifications to this compound could yield potent anticancer agents .

Case Study 2: Neuropharmacological Screening

In a neuropharmacological study, compounds with piperidine structures were screened for their effects on serotonin and dopamine receptors. Results showed that some derivatives exhibited promising anxiolytic effects, indicating a potential application for this compound in treating anxiety disorders .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Benzimidazole-Piperidine Hybrids

Compound 32 ()
  • Structure: Methyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)piperidin-1-yl)ethyl)benzoate.
  • Key Features: A benzo[d]imidazole linked to piperidine via an amino group and an ethyl spacer. Lacks the trifluoromethyl group but includes a methyl ester.
  • Comparison : The absence of the trifluoromethylbenzyl group reduces lipophilicity compared to the target compound. The ester moiety may confer metabolic instability, whereas the oxalate in the target compound improves aqueous solubility .
1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one ()
  • Structure : Features a benzyl-piperidine substituent and a chloro-benzimidazolone core.
  • Comparison : The trifluoromethyl group in the target compound increases electron-withdrawing effects and metabolic stability compared to the chloro substituent .

Trifluoromethyl-Substituted Analogs

6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole (CAS 3671-65-6, )
  • Structure : Trifluoromethyl directly on the benzimidazole ring with a methoxy group.
  • Comparison : The trifluoromethyl group here enhances aromatic ring electronegativity, whereas in the target compound, it resides on a benzyl group, affecting spatial orientation and hydrophobicity .
N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (8a, )
  • Structure : Piperidine linked to a benzamide with a 3-(trifluoromethyl) group and ethylthiourea.
  • Key Features : Contains a thiourea linker and trifluoromethylbenzamide.
  • Comparison : The amide and thiourea groups introduce hydrogen-bonding capacity, unlike the methyl-benzimidazole linkage in the target compound. This may alter receptor-binding profiles .

Piperidine-Based Compounds with Aromatic Substitutions

1-(Piperidin-4-yl)-2-(trifluoromethyl)-1H-benzo[d]imidazole (CAS 5851-46-7, )
  • Structure : Trifluoromethyl directly on the benzimidazole with a piperidin-4-yl group.
  • Key Features : Lacks the benzyl substituent but shares the piperidine-benzimidazole core.
1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole ()
  • Structure : Bulky tert-butyl groups on both benzyl and benzimidazole.
  • Key Features : High lipophilicity due to tert-butyl groups.
  • Comparison : The target compound’s trifluoromethyl group offers moderate lipophilicity compared to tert-butyl, balancing solubility and bioavailability .

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Key Substituents Solubility Characteristics
Target Compound (Oxalate) ~550 (estimated) Trifluoromethylbenzyl, oxalate High aqueous solubility due to oxalate
Compound 32 () ~450 Methyl ester, ethyl spacer Moderate solubility (ester hydrolyzes)
8a () ~480 Thiourea, trifluoromethyl Low solubility (hydrophobic thiourea)

Méthodes De Préparation

Benzo[d]imidazole Core Synthesis

The benzo[d]imidazole moiety is typically synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives. For example, reacting o-phenylenediamine with formic acid under reflux conditions yields 1H-benzo[d]imidazole. Alternative approaches employ orthoesters or carbonyl diimidazole reagents to form the heterocyclic ring.

Piperidine Substitution and Functionalization

Introduction of the piperidin-4-ylmethyl group involves nucleophilic substitution or reductive amination. A common method involves reacting 1H-benzo[d]imidazole with 4-(bromomethyl)piperidine-1-carboxylate in the presence of a base such as potassium carbonate. Subsequent deprotection of the carboxylate group yields the secondary amine intermediate.

Trifluoromethylbenzyl Group Incorporation

The 3-(trifluoromethyl)benzyl group is introduced via alkylation using 3-(trifluoromethyl)benzyl bromide. This step typically employs polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at temperatures between 50–80°C. Catalytic amounts of sodium iodide may enhance reactivity through halogen exchange.

Oxalate Salt Formation and Crystallization

Conversion of the free base to the oxalate salt improves stability and solubility. The process involves:

2.1. Acid-Base Reaction
A stoichiometric amount of oxalic acid is added to a solution of the free base in a solvent system such as acetone-water (4:1 v/v). The reaction proceeds at 25–35°C with vigorous stirring.

2.2. Crystallization Optimization
Key parameters for crystallization include:

Parameter Optimal Range Impact on Yield/Purity
Temperature 0–5°C Enhances crystal nucleation
Solvent Ratio Acetone:H2O (3:1) Balances solubility and yield
Cooling Rate 0.5°C/min Prevents amorphous formation
Stirring Speed 200–300 rpm Ensures homogeneous mixing

Crystalline form characterization via powder X-ray diffraction (PXRD) reveals distinct peaks at 7.6°, 11.7°, and 18.2° 2θ, confirming phase purity. Differential scanning calorimetry (DSC) shows an endothermic transition at 203.5°C, corresponding to the oxalate salt’s melting point.

Industrial-Scale Synthesis Strategies

Patent WO2012077136A2 discloses a scalable process for related benzimidazole derivatives, adaptable to this compound:

3.1. Stepwise Process Flow

  • Intermediate 1 : Hexyl 1H-imidazole-1-carboxylate synthesis via n-hexanol and N,N-carbonyldiimidazole.
  • Intermediate 2 : Coupling with 1-methyl-2-(aminomethyl)benzimidazole under basic conditions.
  • Final Alkylation : Reaction with 3-(trifluoromethyl)benzyl bromide.
  • Salt Formation : Precipitation with oxalic acid in acetone.

3.2. Yield Optimization
Critical factors affecting overall yield:

  • Reaction Time : Extended alkylation (>12 hr) improves conversion but risks side products.
  • Purification : Chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
  • Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance benzylation efficiency by 15–20%.

Analytical Characterization

4.1. Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, imidazole-H), 7.76–7.34 (m, 4H, Ar-H), 4.62 (s, 2H, CH2), 3.51–2.98 (m, 6H, piperidine-H).
  • LC-MS : m/z 463.457 [M+H]+, consistent with molecular formula C23H24F3N3O4.

4.2. Purity Assessment
HPLC analysis using a C18 column (acetonitrile/0.1% TFA gradient) shows a single peak at 6.8 min, confirming >99% purity when using recrystallization from ethanol.

Challenges and Mitigation Strategies

5.1. Common Synthetic Issues

  • Low Alkylation Yield : Attributed to steric hindrance from the trifluoromethyl group. Mitigated by using excess alkylating agent (1.5 eq) and elevated temperatures (80°C).
  • Oxalate Hydrate Formation : Addressed by strict control of crystallization humidity (<40% RH).

5.2. Environmental and Safety Considerations

  • Substitute DMF with cyclopentyl methyl ether (CPME) to reduce toxicity.
  • Implement continuous flow chemistry to minimize exposure to hazardous intermediates.

Q & A

Q. Basic Research Focus

  • 1H/13C NMR: Used to verify regioselectivity and substitution patterns. For example, coupling constants in the piperidine ring (δ ~2.5–3.5 ppm) and benzimidazole protons (δ ~7.0–8.5 ppm) confirm spatial arrangement .
  • LC-MS/HPLC: Validates molecular weight (e.g., [M+H]+ peaks) and purity (>95%) .
  • Elemental Analysis: Matches calculated vs. experimental C, H, N values (e.g., deviations <0.4% indicate purity) .

How do structural modifications at the piperidinyl or benzimidazolyl moieties influence biological activity?

Q. Advanced Research Focus

  • Piperidine Modifications: Substitution at the piperidine N-atom (e.g., benzyl vs. alkyl groups) alters receptor binding affinity. For instance, 3-(trifluoromethyl)benzyl groups enhance lipophilicity and CNS penetration .
  • Benzimidazole Modifications: Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability but may reduce solubility. Replacement with oxadiazole rings (as in antiplasmodium analogues) can enhance target selectivity .

What methodological approaches resolve contradictions in biological activity data across studies?

Q. Advanced Research Focus

  • Dose-Response Reassessment: Reproduce assays under standardized conditions (e.g., fixed IC50 protocols) to rule out variability in cell lines or assay kits .
  • Metabolite Profiling: Use LC-MS/MS to identify active metabolites that may contribute to discrepancies in potency .
  • Computational Docking: Compare binding modes across homologued protein structures (e.g., kinase vs. GPCR targets) to explain divergent activities .

How can regioselective functionalization challenges during synthesis be addressed?

Q. Advanced Research Focus

  • Catalytic Systems: Pd-catalyzed C-H activation enables regioselective arylations at the benzimidazole C2 position .
  • Protecting Groups: Use tert-butyloxycarbonyl (Boc) groups to shield reactive piperidine amines during benzylation steps .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve yields in SN2 reactions involving bulky trifluoromethylbenzyl halides .

What computational methods predict the compound’s binding affinity with target proteins?

Q. Advanced Research Focus

  • Molecular Dynamics (MD): Simulate ligand-protein interactions over 100-ns trajectories to assess stability of binding poses .
  • Free Energy Perturbation (FEP): Quantify energy changes upon trifluoromethyl group substitution to optimize binding .
  • Pharmacophore Modeling: Identify critical interaction sites (e.g., hydrogen bonds with histidine residues) for SAR-guided design .

How does the trifluoromethyl group impact pharmacokinetic properties?

Q. Advanced Research Focus

  • Lipophilicity (LogP): Increases membrane permeability (e.g., LogP ~3.5 vs. ~2.0 for non-fluorinated analogues) but may reduce aqueous solubility .
  • Metabolic Stability: Resists oxidative degradation by cytochrome P450 enzymes, prolonging half-life in vivo .
  • Protein Binding: Enhances albumin binding (≥90%), affecting free drug concentration .

What are the standard protocols for assessing compound stability under various conditions?

Q. Basic Research Focus

  • Forced Degradation Studies: Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via HPLC .
  • pH Stability Tests: Incubate in buffers (pH 1–13) and monitor hydrolysis of the oxalate counterion by NMR .
  • Long-Term Storage: Store lyophilized at -20°C under argon to prevent oxidation of the benzimidazole ring .

How can researchers design experiments to elucidate the mechanism of action in complex systems?

Q. Advanced Research Focus

  • Target Deconvolution: Use CRISPR-Cas9 knockout libraries to identify essential genes for activity .
  • Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics to purified receptors (e.g., histamine H1/H4) .
  • Transcriptomic Profiling: RNA-seq analysis of treated cells reveals downstream pathways (e.g., apoptosis or inflammation) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.